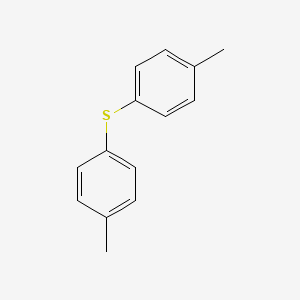

Di-p-tolyl sulphide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWFTYEJYEOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211050 | |

| Record name | Di-p-tolyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-94-0 | |

| Record name | 1,1′-Thiobis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-tolyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Dimethyldiphenyl Sulphide (CAS 620-94-0): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physicochemical properties, synthesis, reactivity, and potential applications in drug discovery of 4,4'-dimethyldiphenyl sulphide.

This technical guide provides a detailed overview of 4,4'-dimethyldiphenyl sulphide, a diaryl sulphide of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core properties and potential applications.

Core Physicochemical Properties

4,4'-Dimethyldiphenyl sulphide is a symmetrical aromatic thioether. Its core physicochemical properties are summarized in the table below, compiled from various sources. While some experimental values are well-established, others, such as the boiling point and density, are currently based on estimations and should be considered with appropriate caution.

| Property | Value | Source |

| CAS Number | 620-94-0 | N/A |

| Molecular Formula | C₁₄H₁₄S | [1] |

| Molecular Weight | 214.33 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 55-57.3 °C | [1] |

| Boiling Point | ~314.47 °C (rough estimate) | [1] |

| Density | ~1.1151 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in non-polar organic solvents such as benzene and chloroform; less soluble in polar solvents. | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals are anticipated: a singlet for the six protons of the two methyl groups (CH₃) and a set of doublets in the aromatic region corresponding to the eight protons on the two para-substituted benzene rings. The methyl protons would likely appear in the upfield region (around 2.3 ppm), while the aromatic protons would be found further downfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the four unique aromatic carbons (ipso, ortho, meta, and para to the sulfur atom), and the carbon attached to the sulfur atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings and methyl groups, C=C stretching vibrations within the aromatic rings, and C-S stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the C-S bond.

Synthesis and Reactivity

Synthesis:

A common method for the synthesis of diaryl sulphides like 4,4'-dimethyldiphenyl sulphide involves the reaction of an aryl Grignard reagent with a sulfur source.

Experimental Protocol (General):

-

Grignard Reagent Formation: 4-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent (p-tolylmagnesium bromide).

-

Reaction with Sulfur: The freshly prepared Grignard reagent is then treated with elemental sulfur (S₈).

-

Workup: The reaction mixture is subsequently hydrolyzed with an acidic aqueous solution to yield 4,4'-dimethyldiphenyl sulphide.

Reactivity: Oxidation

The sulfur atom in 4,4'-dimethyldiphenyl sulphide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This reactivity is a key feature, as the oxidation state of the sulfur atom can significantly influence the biological activity of the molecule.

Experimental Protocol for Oxidation (General):

-

To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid.

-

To Sulfone: Stronger oxidizing agents, or more forcing conditions with milder oxidants, will typically lead to the formation of the sulfone.

Toxicological and Safety Information

Specific toxicological data for 4,4'-dimethyldiphenyl sulphide is limited. However, studies on related polychlorinated diphenyl sulfides suggest a potential for hepatic toxicity. As with all chemical compounds, appropriate safety precautions should be taken when handling 4,4'-dimethyldiphenyl sulphide. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Applications in Drug Development

The diaryl sulphide structural motif is present in a variety of biologically active molecules, highlighting the potential of 4,4'-dimethyldiphenyl sulphide as a scaffold or intermediate in drug discovery.

Anticancer Activity: Diaryl sulfides have been investigated as potential anticancer agents. Their mechanism of action can involve the inhibition of crucial enzymes or the disruption of cellular processes essential for cancer cell proliferation. The structural similarity of some diaryl sulfides to known tubulin inhibitors suggests a possible mechanism of action.

Enzyme Inhibition: The diaryl sulphide core can serve as a scaffold for the design of enzyme inhibitors. By modifying the substituents on the aromatic rings, it is possible to tune the binding affinity and selectivity for specific enzyme targets.

Antiprotozoal Activity: Certain diaryl sulphide derivatives have shown promising activity against various protozoan parasites, making them potential leads for the development of new anti-parasitic drugs.

References

Spectroscopic Characterization of 4,4'-Dimethyldiphenyl Sulphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-dimethyldiphenyl sulphide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4'-dimethyldiphenyl sulphide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | d | 4H | Ar-H (ortho to S) |

| 7.10 | d | 4H | Ar-H (meta to S) |

| 2.32 | s | 6H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | Ar-C (para to S) |

| 132.0 | Ar-C (ipso, attached to S) |

| 130.0 | Ar-C (meta to S) |

| 129.5 | Ar-C (ortho to S) |

| 21.0 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Data is representative.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3025 | Medium | C-H stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic, -CH₃) |

| 1595 | Strong | C=C stretch (aromatic ring) |

| 1490 | Strong | C=C stretch (aromatic ring) |

| 810 | Strong | C-H bend (para-disubstituted aromatic) |

| 690 | Medium | C-S stretch |

Sample preparation: KBr pellet. Data is representative.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ (Molecular Ion) |

| 199 | 40 | [M - CH₃]⁺ |

| 184 | 15 | [M - 2CH₃]⁺ |

| 121 | 30 | [C₇H₇S]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker WM-360 spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 4,4'-dimethyldiphenyl sulphide in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 256 scans are acquired with a relaxation delay of 2 seconds. The data is processed using standard Fourier transform and baseline correction procedures.

Infrared (IR) Spectroscopy

IR spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of 4,4'-dimethyldiphenyl sulphide (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system. The sample is introduced via a direct insertion probe. Electron ionization (EI) is performed at an electron energy of 70 eV. The ion source temperature is maintained at 230°C, and the mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-dimethyldiphenyl sulphide.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Di-p-tolyl sulphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl sulphide, also known as 4,4'-dimethyldiphenyl sulphide, is an organosulfur compound with the chemical formula (CH₃C₆H₄)₂S. It belongs to the class of diaryl sulfides, characterized by a sulfur atom bonded to two aryl groups. This guide provides a comprehensive overview of its physical and chemical properties, incorporating detailed experimental protocols and spectroscopic data to support research and development activities.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄S | [1][2] |

| Molecular Weight | 214.33 g/mol | [1][2] |

| Melting Point | 55-57.3 °C | [1][3] |

| Boiling Point | 314.47 °C (rough estimate) | [3] |

| Appearance | White solid | [1] |

| Solubility | Generally soluble in non-polar organic solvents like benzene and chloroform; less soluble in polar solvents. | [1] |

| Density | 1.1151 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.6170 (estimate) | [3] |

Crystal Structure

This compound crystallizes in the orthorhombic system. The molecule is not planar, with the two p-tolyl groups adopting a non-coplanar orientation relative to each other. This three-dimensional structure influences its solid-state packing and intermolecular interactions.[1]

Chemical Properties

The chemical reactivity of this compound is primarily centered around the sulfur atom and the aromatic rings. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile, while the aromatic rings can undergo electrophilic substitution reactions.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation can be achieved using various oxidizing agents. The electron-donating methyl groups on the para positions of the aromatic rings are predicted to accelerate the rate of oxidation. The general reaction scheme is as follows:

(CH₃C₆H₄)₂S → (CH₃C₆H₄)₂SO → (CH₃C₆H₄)₂SO₂

-

Oxidizing Agents : Common oxidants for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), sodium perborate, and sodium percarbonate.[1] Electrochemical methods can also be employed for controlled oxidation.[1]

Reduction

The sulfide linkage in this compound can be cleaved under reducing conditions to yield p-toluenethiol.

-

Reducing Agents : Strong reducing agents like lithium aluminum hydride or sodium in liquid ammonia are effective for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the sulfur atom, leading to the cleavage of a carbon-sulfur bond.[1]

Reactions at the Aromatic Rings

The p-tolyl groups in this compound are susceptible to electrophilic aromatic substitution reactions. The sulfide group is an ortho-, para-directing group, and its influence on the reactivity of the aromatic rings is a subject of interest in organic synthesis.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a sulfur donor like sulfur dichloride (SCl₂).[1]

Procedure:

-

Prepare the Grignard reagent, p-tolylmagnesium bromide, from p-bromotoluene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve sulfur dichloride in anhydrous diethyl ether and cool the solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the sulfur dichloride solution with constant stirring, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.

Solubility Determination (Qualitative)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

If the substance does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl protons and the aromatic protons.

-

Methyl Protons (Ar-CH₃): A singlet is typically observed around δ 2.3 ppm.[1]

-

Aromatic Protons (Ar-H): A complex multiplet is expected in the aromatic region, typically between δ 6.8 and 7.2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): A signal is expected around δ 22.15 ppm.[4]

-

Aromatic Carbons: Signals for the aromatic carbons are typically observed in the range of δ 131-140 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-S bond.

-

Aromatic C-H stretching: Bands are typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Absorptions appear in the 1600-1450 cm⁻¹ region.

-

C-S stretching: The carbon-sulfur bond stretching vibration is generally weak and falls in the range of 800-600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak (M⁺): m/z = 214

Safety Information

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling aromatic sulfur compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Visualizations

Logical Relationship of this compound and its Oxidized Products

Caption: Oxidation pathway of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Di-p-tolyl sulphide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of di-p-tolyl sulphide in various organic solvents. This compound, also known as 4,4'-dimethyldiphenyl sulphide, is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] Its molecular structure, featuring a central sulfur atom bonded to two p-tolyl groups, results in a non-polar nature, which largely dictates its solubility behavior.[1] Understanding the solubility of this compound is crucial for its application in synthesis, purification, and various industrial processes.

Qualitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative understanding can be established. This compound is generally soluble in non-polar organic solvents and less soluble in polar solvents.[1]

| Solvent Class | Specific Solvents (Examples) | Expected Solubility |

| Non-Polar Aprotic | Benzene, Toluene, Hexane | Soluble |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderately Soluble |

| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble to Insoluble |

This table is based on general chemical principles and qualitative statements found in the literature.[1] Specific quantitative values would require experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Vortex mixer

-

Syringe filters (PTFE, 0.45 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer at regular intervals or use a shaker bath to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary and may take several hours to days. It is advisable to run a preliminary experiment to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid at the bottom.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the exact volume of the filtered saturated solution.

-

-

Gravimetric Analysis (Optional but less precise for low solubility):

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound can be calculated by subtracting the initial weight of the flask from the final weight.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (Recommended for higher accuracy):

-

Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using HPLC or GC to generate a calibration curve.

-

Analyze the diluted sample solution under the same chromatographic conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

Caption: A logical workflow for the experimental determination of solubility.

References

Unveiling the Molecular Architecture of Di-p-tolyl Sulphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational properties of di-p-tolyl sulphide (C₁₄H₁₄S), an organosulfur compound belonging to the diaryl sulphide class.[1] This document summarizes key structural parameters derived from experimental studies, outlines the methodologies used for their determination, and presents logical workflows relevant to its structural analysis.

Core Molecular Structure

This compound is characterized by a central sulfur atom bonded to two p-tolyl groups.[1] The molecule is not planar, with the two aromatic rings adopting a non-coplanar orientation relative to each other.[1] This three-dimensional structure is a critical determinant of its physical and chemical properties, influencing its packing in the solid state and potential interactions with other molecules.[1]

Quantitative Molecular Geometry Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The key structural parameters from this experimental work are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| Unit Cell Dimensions | a = 25.07 Å, b = 7.92 Å, c = 5.81 Å | [2] |

| S-C Bond Length (1) | 1.76 Å | [2] |

| S-C Bond Length (2) | 1.74 Å | [2] |

| Average S-C Bond Length | 1.75 Å | [2][3] |

| C-S-C Bond Angle | 109° | [2][3] |

| Dihedral Angle (between normals to the two aromatic rings) | 56° | [2][3] |

Experimental Protocols

X-ray Crystallography

The definitive molecular structure of this compound was elucidated using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology Summary:

-

Crystal Growth: Suitable single crystals of this compound are grown.

-

Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The intensities of the diffracted X-rays were measured visually in the foundational study.[2][3]

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns. In the case of this compound, double-Fourier-series and least-squares procedures were used to refine the 45 positional parameters of the atoms.[2][3]

Visualized Workflows and Relationships

Experimental Workflow for Structural Determination

The following diagram illustrates the general workflow for determining the molecular structure of a crystalline compound like this compound using X-ray crystallography.

Logical Relationship between Experimental and Computational Approaches

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for di-p-tolyl sulphide and related organosulfur compounds. It further details their physicochemical properties, outlines a detailed experimental protocol for the synthesis of this compound, and presents a visualization of a key synthetic mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental for scientific communication. The nomenclature of this compound and its related compounds, the corresponding disulfide and sulfone, follows the systematic rules established by IUPAC.

This compound:

The structure of this compound is characterized by a central sulfur atom bonded to two p-tolyl groups (a toluene molecule lacking one hydrogen atom from the benzene ring at the para-position).

-

Systematic IUPAC Name: The preferred IUPAC name is 1-methyl-4-(4-methylphenyl)sulfanylbenzene [1][2]. This name treats one tolyl group and the sulfur atom as a substituent ("(4-methylphenyl)sulfanyl") on the other benzene ring.

-

Other Accepted Names: Other commonly used and accepted names include 4,4'-dimethyldiphenyl sulphide and bis(4-methylphenyl) sulfide [2]. The name "this compound" is also widely used, though it is less systematic[1][2]. Another systematic name is 1,1'-thiobis(4-methylbenzene) [2].

Related Compounds:

-

Di-p-tolyl disulfide: This compound contains a disulfide linkage (-S-S-) between two p-tolyl groups.

-

Systematic IUPAC Name: 1-methyl-4-[(4-methylphenyl)disulfanyl]benzene .

-

-

Di-p-tolyl sulfone: In this derivative, the sulfur atom is oxidized to a sulfone group (-SO₂-).

-

Systematic IUPAC Name: 1-methyl-4-(4-methylphenyl)sulfonylbenzene or 1,1'-sulfonylbis(4-methylbenzene) .

-

The nomenclature rules for sulfides are analogous to those for ethers, where "sulfanyl" (or "thio") replaces "oxy"[3][4][5]. For more complex molecules, the R-S- group is named as an "alkylsulfanyl" or "arylthio" substituent[4][5].

Physicochemical Properties

A summary of key physicochemical properties for this compound and its disulfide and sulfone analogs is presented in Table 1. These properties are crucial for their handling, characterization, and application in various chemical processes.

| Property | This compound | Di-p-tolyl disulfide | Di-p-tolyl sulfone |

| CAS Number | 620-94-0[1][2] | 103-19-5 | 599-66-6 |

| Molecular Formula | C₁₄H₁₄S[1][2] | C₁₄H₁₄S₂ | C₁₄H₁₄O₂S |

| Molecular Weight | 214.33 g/mol [1][2] | 246.40 g/mol | 246.32 g/mol |

| Melting Point | 57.3 °C | 44-46 °C | 158-161 °C |

| Boiling Point | ~314.5 °C (estimate) | ~347.8 °C (estimate) | ~406.9 °C (estimate) |

| Appearance | White solid | White to yellow crystalline solid | White crystalline powder |

Synthesis of this compound: Experimental Protocol

The synthesis of diaryl sulfides can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as the Ullmann condensation[6]. The following protocol details a copper-catalyzed Ullmann-type coupling reaction for the synthesis of this compound from 4-iodotoluene and p-toluenethiol.

Reaction Scheme:

Materials and Reagents:

-

4-Iodotoluene

-

p-Toluenethiol (p-thiocresol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

-

Toluene

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene (1.0 eq), p-toluenethiol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodotoluene).

-

Reaction Execution: The reaction mixture is heated to 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene. The mixture is then washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic and Mechanistic Pathways

Graphical representations of reaction mechanisms and workflows are invaluable for understanding complex chemical transformations. The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a related mechanistic concept.

Caption: General workflow for the synthesis of diaryl sulfides via the SNAr mechanism.

Caption: The mechanism of thiol-disulfide exchange, a key reaction in biochemistry and organic synthesis.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: The Use of Di-p-tolyl Sulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide, is a diaryl sulfide that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, featuring a central sulfur atom bridging two p-tolyl groups, imparts unique reactivity that allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of di-p-tolyl sulfide, highlighting its utility in the construction of more complex molecules relevant to research, materials science, and drug development.

Physicochemical Data

A summary of the key physicochemical properties of di-p-tolyl sulfide is presented in Table 1. This data is essential for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties of Di-p-tolyl Sulfide

| Property | Value | Reference |

| CAS Number | 620-94-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄S | [1][2] |

| Molecular Weight | 214.33 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 55-56 °C | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34 (d, J=8 Hz, 4H), 7.02 (d, J=8 Hz, 4H), 2.25 (s, 6H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 137.6, 131.1, 129.8, 128.5, 21.0 | [3] |

Synthesis of Di-p-tolyl Sulfide

Di-p-tolyl sulfide can be synthesized through several methods, most notably via transition metal-catalyzed cross-coupling reactions or classical Ullmann-type condensations. These methods offer reliable routes to C-S bond formation.

Protocol 1: Palladium-Catalyzed Cross-Coupling of p-Toluenethiol with p-Iodotoluene

This protocol is a general method adapted from palladium-catalyzed C-S cross-coupling reactions, which are known for their efficiency and broad substrate scope.[4][5]

Reaction Scheme:

Materials:

-

p-Toluenethiol

-

p-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.03 mmol, 1.5 mol%), and cesium carbonate (2.6 mmol).

-

Add anhydrous toluene (10 mL) to the flask.

-

Add p-toluenethiol (2.0 mmol) and p-iodotoluene (2.2 mmol) to the reaction mixture.

-

Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the filter cake with additional ethyl acetate (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford di-p-tolyl sulfide as a white solid.

Expected Yield: 80-95%

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds, typically requiring higher temperatures than palladium-catalyzed reactions.[6]

Reaction Scheme:

Materials:

-

p-Bromotoluene

-

p-Toluenethiol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, combine p-bromotoluene (10 mmol), p-toluenethiol (12 mmol), copper(I) iodide (1 mmol, 10 mol%), 1,10-phenanthroline (1 mmol, 10 mol%), and potassium carbonate (20 mmol).

-

Add anhydrous DMF (20 mL) to the flask.

-

Heat the reaction mixture to 140-150 °C under an inert atmosphere and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes) to yield di-p-tolyl sulfide.

Expected Yield: 60-80%

Applications in Organic Synthesis: Key Transformations

Di-p-tolyl sulfide is a versatile intermediate that can undergo oxidation at the sulfur center to form the corresponding sulfoxide and sulfone, or reduction to cleave the C-S bonds.

Oxidation of Di-p-tolyl Sulfide

The sulfur atom in di-p-tolyl sulfide can be selectively oxidized to the sulfoxide or further to the sulfone. These oxidized derivatives are important in medicinal chemistry and materials science.

Hydrogen peroxide is a common and environmentally friendly oxidant for the selective oxidation of sulfides to sulfoxides.[7][8]

Reaction Scheme:

Materials:

-

Di-p-tolyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve di-p-tolyl sulfide (5 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add hydrogen peroxide (5.5 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting material and the formation of the sulfoxide.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (50 mL).

-

Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield di-p-tolyl sulfoxide. The product can be further purified by recrystallization from ethanol/water.

Expected Yield: >90%

For the complete oxidation to the sulfone, a larger excess of the oxidizing agent and/or longer reaction times or higher temperatures are typically required.

Reaction Scheme:

Caption: Synthetic routes to Di-p-tolyl Sulfide.

Caption: Key transformations of Di-p-tolyl Sulfide.

Conclusion

Di-p-tolyl sulfide is a readily accessible and synthetically versatile diaryl sulfide. The protocols detailed herein provide robust methods for its synthesis and subsequent functionalization through oxidation and reduction reactions. These transformations open avenues for the creation of a diverse range of sulfur-containing molecules, which are of significant interest to researchers in both academic and industrial settings, including those focused on the development of new pharmaceuticals and advanced materials. The provided workflows and data tables serve as a practical guide for the effective utilization of di-p-tolyl sulfide in organic synthesis.

References

- 1. di-p-tolyl sulphide [webbook.nist.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Synthesis of Alkenyl Sulfides by Palladium-Catalyzed Thioetherification of Alkenyl Halides and Tosylates [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Di-p-tolyl Sulphide as a High-Pressure Lubricant Additive

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of di-p-tolyl sulphide, a diaryl sulphide compound utilized as a high-pressure lubricant additive. This document outlines its mechanism of action, presents typical performance data for related compounds, and details experimental protocols for its evaluation.

Introduction

This compound (CAS No. 620-94-0) is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] It belongs to the class of diaryl sulphides and is recognized for its potential as an extreme pressure (EP) and anti-wear (AW) additive in lubricant formulations. Under conditions of high pressure and temperature, such as those encountered in gear assemblies and metalworking operations, this compound aids in preventing catastrophic failure of lubricated components.[2]

Mechanism of Action

The primary function of this compound as a high-pressure lubricant additive is to form a protective, sacrificial film on metal surfaces. This film prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of welding or scuffing.

The mechanism is generally understood to proceed as follows:

-

Activation: Under extreme pressure and the resultant high localized temperatures at asperity contacts, the this compound molecule becomes thermally stressed.

-

Decomposition: The carbon-sulfur bonds in the molecule weaken and may break, leading to the release of reactive sulfur species.

-

Tribochemical Reaction: These reactive sulfur species then react with the exposed iron on the metal surface to form a thin, tenacious layer of iron sulfide (FeS).

-

Protection: This iron sulfide layer possesses a lower shear strength than the base metal, allowing it to be sheared off sacrificially during contact, thus protecting the underlying metal surfaces from severe wear and adhesion.

This protective film is crucial in boundary lubrication regimes where the lubricant film thickness is insufficient to prevent asperity contact.

Data Presentation

While specific quantitative performance data for this compound from standardized tests is not extensively available in publicly accessible literature, the following table provides illustrative data based on the typical performance of sulfur-based extreme pressure additives in a base oil. These values are intended for comparative purposes and to provide a general understanding of the expected performance improvements.

| Lubricant Formulation | ASTM D4172 Wear Scar Diameter (mm) | ASTM D2783 Weld Point (kgf) | Coefficient of Friction |

| Base Oil | 0.85 | 160 | 0.12 |

| Base Oil + 1% this compound (Illustrative) | 0.50 | 250 | 0.08 |

| Base Oil + 2% this compound (Illustrative) | 0.42 | 315 | 0.07 |

Note: The data presented above is illustrative and intended to show the potential performance benefits of a sulfur-based additive like this compound. Actual results will vary depending on the base oil, concentration of the additive, and specific test conditions.

Experimental Protocols

The evaluation of this compound as a high-pressure lubricant additive typically involves standardized tribological tests. The following are detailed protocols for key experiments.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive properties of a lubricating fluid.

Apparatus: Four-Ball Wear Tester

Materials:

-

Steel balls (52100 grade, 12.7 mm diameter)

-

Test lubricant (base oil with and without this compound at desired concentrations)

-

Heptane (for cleaning)

Procedure:

-

Cleaning: Thoroughly clean the steel balls and the test cup with heptane and allow them to air dry.

-

Assembly: Place three of the clean steel balls in the test cup and secure them.

-

Lubricant Addition: Pour the test lubricant into the cup to a level that covers the three stationary balls.

-

Fourth Ball Installation: Secure the fourth steel ball in the chuck of the drive spindle.

-

Test Conditions:

-

Temperature: 75 ± 2 °C

-

Speed: 1200 ± 60 rpm

-

Load: 40 ± 0.2 kgf (392 N)

-

Duration: 60 ± 1 min

-

-

Test Execution: Start the motor and run the test for the specified duration.

-

Post-Test Analysis:

-

At the end of the test, stop the motor and remove the test cup.

-

Clean the three stationary balls with heptane.

-

Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

-

Calculate the average wear scar diameter.

-

Four-Ball Extreme Pressure Test (ASTM D2783)

Objective: To determine the load-carrying properties of a lubricating fluid.

Apparatus: Four-Ball Extreme Pressure Tester

Materials:

-

Steel balls (52100 grade, 12.7 mm diameter)

-

Test lubricant (base oil with and without this compound at desired concentrations)

-

Heptane (for cleaning)

Procedure:

-

Cleaning and Assembly: Follow the same cleaning and assembly procedure as in the ASTM D4172 test.

-

Test Conditions:

-

Temperature: 27 ± 8 °C

-

Speed: 1770 ± 60 rpm

-

-

Load Application:

-

Apply a series of increasing loads for 10-second durations.

-

Start with a light load and increase it in increments as specified in the standard.

-

-

Observation:

-

Observe the friction trace and listen for any unusual noise.

-

After each 10-second run, inspect the stationary balls for signs of welding.

-

-

Weld Point Determination: The weld point is the lowest load at which the rotating ball seizes and welds to the stationary balls, indicated by a sharp increase in friction and motor current, or by the breakage of the shear pin.

-

Load-Wear Index (LWI): This can also be calculated from the wear scar diameters measured at loads below the weld point.

Mandatory Visualizations

Caption: Mechanism of this compound as an EP Additive.

Caption: Experimental Workflow for Lubricant Additive Evaluation.

References

Application Notes and Protocols: 4,4'-Dimethyldiphenyl Sulphide in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

While direct, extensive documentation on the application of 4,4'-dimethyldiphenyl sulphide in polymer chemistry is limited in publicly available literature, its chemical structure is highly analogous to monomers used in the synthesis of high-performance engineering thermoplastics. The diphenyl sulphide moiety is the core repeating unit in polymers like poly(p-phenylene sulfide) (PPS), a material renowned for its exceptional thermal stability and chemical resistance.[1][2]

This document outlines the potential applications of 4,4'-dimethyldiphenyl sulphide as a monomer, drawing parallels from the well-established chemistry of PPS and its derivatives. The introduction of methyl groups onto the aromatic rings is anticipated to influence the polymer's properties, such as solubility, processability, and thermal characteristics.

Potential Application as a Monomer for Poly(arylene sulfide) Synthesis

4,4'-Dimethyldiphenyl sulphide can be envisioned as a precursor to a methyl-substituted poly(p-phenylene sulfide). The presence of methyl groups on the polymer backbone would likely alter its physical properties. For instance, it could lead to a lower melting point and increased solubility in organic solvents compared to the highly crystalline and insoluble nature of unsubstituted PPS. These modifications could enhance the processability of the resulting polymer, making it suitable for a wider range of fabrication techniques.

The most plausible synthetic route to a polymer from a 4,4'-disubstituted diphenyl sulphide would be through an oxidative polymerization of the corresponding disulfide. This method has been successfully employed for the synthesis of various poly(arylene sulfide)s.[3][4]

Experimental Protocols

Given the absence of a specific, published protocol for the polymerization of 4,4'-dimethyldiphenyl sulphide, a hypothetical protocol is presented below based on the established methods for the oxidative polymerization of diaryl disulfides. Additionally, a summary of the classic Phillips Petroleum process for PPS synthesis is provided for context, as it is the foundational industrial method for creating the poly(phenylene sulfide) backbone.[5]

2.1. Hypothetical Protocol: Oxidative Polymerization of Bis(4-methylphenyl) Disulfide

This protocol is adapted from the general procedure for the oxidative polymerization of diaryl disulfides to poly(arylene sulfide)s.[3] Bis(4-methylphenyl) disulfide would be the direct precursor for a polymer chain resembling that derived from 4,4'-dimethyldiphenyl sulphide.

Materials:

-

Bis(4-methylphenyl) disulfide (monomer)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidant)

-

Trifluoroacetic acid (TFA) (catalyst)

-

Dichloromethane (solvent)

-

Methanol (for precipitation)

-

Hydrochloric acid (for washing)

-

Potassium hydroxide solution (for washing)

-

Tetrahydrofuran (THF) (for redissolving)

-

Hexane (for reprecipitation)

Procedure:

-

Reaction Setup: In a dry, nitrogen-purged flask, dissolve bis(4-methylphenyl) disulfide in dichloromethane.

-

Initiation: Add a catalytic amount of trifluoroacetic acid to the solution.

-

Polymerization: Add a stoichiometric amount of DDQ to the reaction mixture. The polymerization is typically carried out at room temperature with stirring.

-

Termination and Precipitation: After a designated reaction time (e.g., 24 hours), dilute the viscous solution with additional dichloromethane and precipitate the polymer by pouring the solution into methanol containing a small amount of hydrochloric acid.

-

Purification:

-

Filter the crude polymer and wash it sequentially with methanol, a dilute potassium hydroxide solution, and deionized water to remove residual catalyst and oxidant byproducts.

-

Dry the polymer under vacuum.

-

For further purification, redissolve the polymer in a suitable solvent like THF and reprecipitate it into hexane.

-

-

Final Product: Collect the purified polymer by filtration and dry it thoroughly under vacuum.

2.2. Reference Protocol: Synthesis of Poly(p-phenylene sulfide) (PPS) via the Phillips Process

This is the conventional industrial method for producing PPS.[5]

Materials:

-

1,4-Dichlorobenzene (monomer)

-

Sodium sulfide (monomer)

-

N-Methyl-2-pyrrolidone (NMP) (polar aprotic solvent)

Procedure:

-

Reaction Mixture: A mixture of 1,4-dichlorobenzene and sodium sulfide is prepared in the polar solvent NMP.

-

Polycondensation: The reaction is carried out at elevated temperatures (typically >200 °C) and pressures in a sealed reactor.

-

Polymer Isolation: After the polymerization is complete, the polymer is recovered by cooling the reaction mixture, which causes the PPS to precipitate.

-

Washing: The polymer is then thoroughly washed to remove the sodium chloride byproduct and any remaining solvent.

-

Drying: The purified PPS is dried to yield a fine, off-white powder.

Data Presentation: Properties of Related Aromatic Sulfide Polymers

The following table summarizes the key properties of poly(p-phenylene sulfide) (PPS) and a related derivative, poly(phenylene sulfide sulfone) (PPSS), to provide a benchmark for the anticipated properties of a polymer derived from 4,4'-dimethyldiphenyl sulphide.

| Property | Poly(p-phenylene sulfide) (PPS) | Poly(phenylene sulfide sulfone) (PPSS) |

| Glass Transition Temp. (Tg) | 85-93 °C[6][7] | 215 °C[7][8] |

| Melting Temperature (Tm) | ~280-285 °C[1][9] | Amorphous[8] |

| Decomposition Temperature | >400 °C[9] | ~490 °C[7] |

| Crystallinity | Semi-crystalline (up to 65%)[9] | Amorphous[8] |

| Chemical Resistance | Excellent[1][2] | Good |

| Mechanical Strength | High strength and rigidity[2][6] | Good mechanical properties |

| Solubility | Generally insoluble below 200°C | Soluble in some polar aprotic solvents |

Visualizations

Caption: Hypothetical workflow for the synthesis of a methyl-substituted poly(p-phenylene sulfide).

Caption: Logical relationship between monomer structure and potential polymer properties.

References

- 1. What are PPS Compounds ? | PPS Compounds | DIC Corporation [dic-global.com]

- 2. specialchem.com [specialchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04627H [pubs.rsc.org]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. Properties And Application Of Polyphenylene Sulfide (PPS) [honyplastic.com]

Application Notes and Protocols: Synthesis of Di-p-tolyl Sulfide

Abstract

This document provides a detailed experimental protocol for the synthesis of Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide.[1] The primary method described is the nucleophilic aromatic substitution reaction between p-thiocresol and an activated p-tolyl halide. This approach is a common and effective strategy for constructing the carbon-sulfur bonds required for diaryl sulfides.[1] This guide is intended for researchers and scientists in organic chemistry and drug development, offering step-by-step instructions for synthesis, purification, and characterization.

Introduction

Di-p-tolyl sulfide is an organosulfur compound belonging to the diaryl sulfide class, characterized by a central sulfur atom bonded to two p-tolyl groups.[1] Its molecular structure and properties make it a relevant compound in various chemical research areas. The synthesis protocol outlined herein is based on the Williamson ether synthesis analogy, where a deprotonated thiol (thiolate) acts as a nucleophile to displace a halide from an aryl halide.

Physicochemical Properties

A summary of the key quantitative data and physical properties of Di-p-tolyl sulfide is presented below.

| Property | Value | Reference |

| CAS Number | 620-94-0 | [2] |

| Molecular Formula | C₁₄H₁₄S | [2][3] |

| Molecular Weight | 214.33 g/mol | [2][3] |

| Appearance | White solid / Colorless to light yellow crystalline solid | [1][4] |

| Melting Point | 55-57.3 °C | [1][5] |

| Boiling Point | 134 °C at 10 mmHg | [6] |

| Solubility | Soluble in non-polar organic solvents like benzene and chloroform. | [1] |

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of Di-p-tolyl sulfide from p-thiocresol and 4-iodotoluene.

3.1. Materials and Reagents

-

p-Thiocresol (4-methylbenzenethiol)

-

4-Iodotoluene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

3.3. Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask, add p-thiocresol (1.24 g, 10 mmol), 4-iodotoluene (2.18 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 40 mL of N,N-Dimethylformamide (DMF) to the flask.

-

Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from methanol or ethanol to obtain pure Di-p-tolyl sulfide as a white crystalline solid.[4]

3.4. Characterization

-

Melting Point: Determine the melting point of the purified product. The literature value is 55-57.3 °C.[1][5]

-

Spectroscopy: Confirm the structure of the final compound using ¹H NMR and ¹³C NMR spectroscopy.[1][3]

Experimental Workflow and Diagrams

The logical flow of the synthesis protocol is illustrated below.

Caption: Workflow for the synthesis of Di-p-tolyl sulfide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

p-Thiocresol has a strong, unpleasant odor. Handle with care.

-

DMF is a skin irritant and should be handled with caution.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

References

- 1. Di-p-tolyl sulphide | 620-94-0 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-TOLYL DISULFIDE | 103-19-5 [chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 对甲苯磺酰氯, ReagentPlus , 99 CH3C6H4SO2Cl [sigmaaldrich.com]

Application Notes and Protocols for the Characterization of Di-p-tolyl sulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-p-tolyl sulfide, also known as 4,4'-dimethyldiphenyl sulfide, is an organosulfur compound with the chemical formula C₁₄H₁₄S.[1] Its characterization is crucial for quality control, reaction monitoring, and regulatory submissions in various research and development settings. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of di-p-tolyl sulfide.

Physicochemical Properties

A summary of the key physicochemical properties of di-p-tolyl sulfide is presented below.

| Property | Value | Reference |

| CAS Number | 620-94-0 | [1][2] |

| Molecular Formula | C₁₄H₁₄S | [1][2] |

| Molecular Weight | 214.33 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 55-57.3 °C | [1][4][5] |

| Boiling Point | 179 °C at 11 mmHg | [4] |

| Solubility | Soluble in non-polar organic solvents like benzene and chloroform. | [1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of di-p-tolyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Quantitative Data Summary:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.37 | Doublet | Aromatic protons ortho to the sulfur atom |

| ¹H | ~7.09 | Doublet | Aromatic protons meta to the sulfur atom |

| ¹H | ~2.30 | Singlet | Methyl group protons |

| ¹³C | - | - | Aromatic and methyl carbons (Specific shifts require experimental determination or prediction) |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of di-p-tolyl sulfide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering 0-10 ppm is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A range covering 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR processing. The solvent peak can be used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of di-p-tolyl sulfide, confirming its elemental composition.

Quantitative Data Summary:

| Technique | m/z Value | Interpretation |

| Electron Ionization (EI-MS) | 214.33 | Molecular Ion [M]⁺ |

| High-Resolution MS (HRMS) | 214.0816 | [M]⁺, confirming the elemental composition of C₁₄H₁₄S |

Note: Fragmentation patterns can provide further structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of di-p-tolyl sulfide in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Quadrupole or time-of-flight (TOF) analyzer with an electron ionization (EI) source.

-

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to di-p-tolyl sulfide in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Quantitative Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1590, 1490 | C=C stretch | Aromatic ring |

| ~810 | C-H bend | para-disubstituted aromatic ring |

| ~690 | C-S stretch | Thioether |

Note: The exact peak positions can vary based on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Instrumentation:

-

FTIR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background scan (with an empty sample holder or pure KBr pellet) and subtract it from the sample spectrum. Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the aromatic system.

Quantitative Data Summary:

| Wavelength (λmax) | Solvent | Electronic Transition |

| ~250-280 nm | Ethanol or Hexane | π → π* transitions of the aromatic rings |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of di-p-tolyl sulfide in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

-

Instrumentation:

-

UV-Vis Spectrophotometer: Double-beam instrument is preferred.

-

-

Acquisition Parameters:

-

Wavelength Range: Scan from 200 to 400 nm.

-

Scan Speed: Medium.

-

-

Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). Use the pure solvent as a blank for baseline correction.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of di-p-tolyl sulfide and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of di-p-tolyl sulfide.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Dissolve an accurately weighed amount of di-p-tolyl sulfide in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak corresponding to di-p-tolyl sulfide to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like di-p-tolyl sulfide.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Sample Preparation: Prepare a solution of di-p-tolyl sulfide in a volatile organic solvent (e.g., dichloromethane, acetone) at a concentration of about 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.32 mm x 0.25 µm).

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Nitrogen or Helium at a flow rate of 1-2 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Data Analysis: Determine the retention time and peak area of di-p-tolyl sulfide. Purity is calculated based on the area percentage.

Thermal Analysis

Thermal analysis techniques provide information about the physical properties of di-p-tolyl sulfide as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of di-p-tolyl sulfide.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Accurately weigh 2-5 mg of di-p-tolyl sulfide into an aluminum DSC pan and seal it.

-

Instrumentation:

-

Differential Scanning Calorimeter.

-

-

Acquisition Parameters:

-

Temperature Program: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge gas flow rate of 50 mL/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.

Visualizations

Experimental Workflow for Characterization

Caption: General workflow for the analytical characterization of di-p-tolyl sulfide.

Relationship between Analytical Techniques and Information

Caption: Relationship between analytical techniques and the information they provide.

References

- 1. Di-p-tolyl sulphide | 620-94-0 | Benchchem [benchchem.com]

- 2. This compound | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-TOLYL DISULFIDE | 103-19-5 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Pressure Crystallography of Di-p-tolyl Sulphide: Application Notes and Protocols

Disclaimer: As of October 2025, a review of published scientific literature reveals no specific experimental or computational studies on the high-pressure crystallography of di-p-tolyl sulphide. The following application notes and protocols are therefore based on established methodologies for high-pressure single-crystal X-ray diffraction and utilize data from the closely related compound, di-p-tolyl disulfide, as an illustrative example of the expected phenomena and analytical approaches.